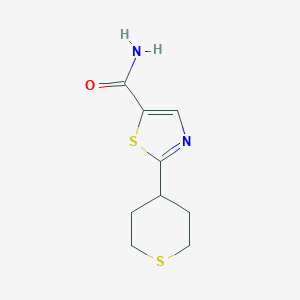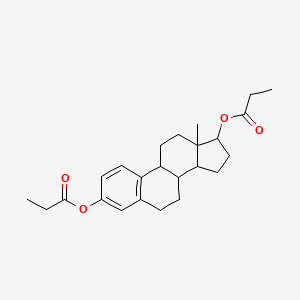
beta-Estradiol dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-BETA-ESTRADIOL3,17-DIPROPIONATE, also known as estradiol dipropionate, is a synthetic ester of the natural estrogen, estradiol. It is specifically the 3,17-dipropanoyl ester of estradiol. This compound has been widely used in hormone therapy for menopausal symptoms, low estrogen levels in women, and in the treatment of gynecological disorders . It has also found applications in feminizing hormone therapy for transgender women and in the treatment of prostate cancer in men .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-BETA-ESTRADIOL3,17-DIPROPIONATE involves the esterification of estradiol with propionic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 17-BETA-ESTRADIOL3,17-DIPROPIONATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: 17-BETA-ESTRADIOL3,17-DIPROPIONATE undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estradiol and propionic acid.
Oxidation: The compound can be oxidized to form estrone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form, estradiol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Estradiol and propionic acid.
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Aplicaciones Científicas De Investigación
17-BETA-ESTRADIOL3,17-DIPROPIONATE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 17-BETA-ESTRADIOL3,17-DIPROPIONATE involves its conversion to estradiol in the body. Estradiol binds to estrogen receptors (ERα and ERβ) in target tissues, leading to the activation of gene transcription and subsequent biological effects . The compound also exerts rapid, nongenomic actions initiated at the cell surface, influencing various cellular processes .
Comparación Con Compuestos Similares
Estradiol: The parent compound, naturally occurring estrogen.
Estradiol valerate: Another ester of estradiol used in hormone therapy.
Estradiol cypionate: A long-acting ester of estradiol used in similar applications.
Comparison: 17-BETA-ESTRADIOL3,17-DIPROPIONATE is unique due to its specific esterification at the 3 and 17 positions, which influences its pharmacokinetics and duration of action . Compared to other esters like estradiol valerate and estradiol cypionate, it has a different metabolic profile and duration of action, making it suitable for specific therapeutic applications .
Propiedades
IUPAC Name |
(13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYNMYZKRGDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859202 |
Source


|
| Record name | Estra-1,3,5(10)-triene-3,17-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
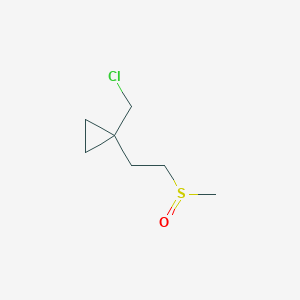
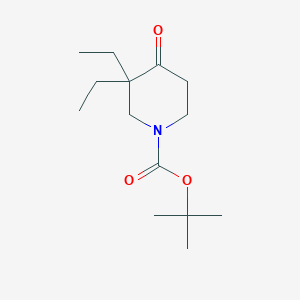
![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)
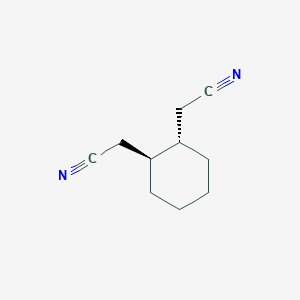
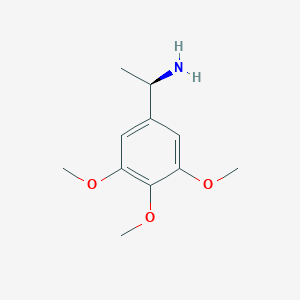
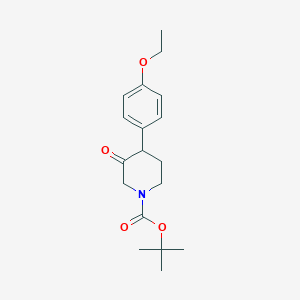
phosphanium bromide](/img/structure/B13151309.png)
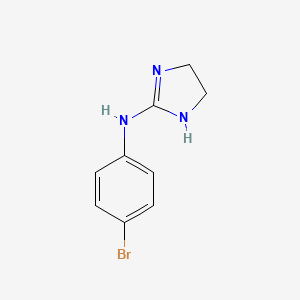
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
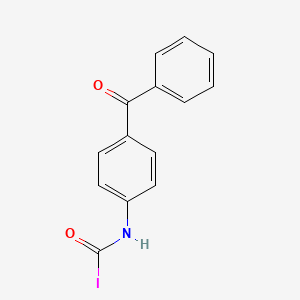
![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
